Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate
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Overview
Description
Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate is an organic compound with the molecular formula C10H9BrF2O2. It is a derivative of propanoic acid, featuring a bromine and two fluorine atoms attached to a phenyl ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate typically involves the esterification of 3-bromo-2,6-difluorophenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of substituted phenylpropanoates.
Reduction: Formation of 2-(3-bromo-2,6-difluorophenyl)propanol.
Oxidation: Formation of 3-bromo-2,6-difluorophenylpropanoic acid.
Scientific Research Applications
Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-3-(2-fluorophenyl)propanoate
- Methyl 2-bromo-2-methylpropionate
- Methyl 3-bromo-2-(bromomethyl)propionate
Uniqueness
Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrF2O2 |
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Molecular Weight |
279.08 g/mol |
IUPAC Name |
methyl 2-(3-bromo-2,6-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H9BrF2O2/c1-5(10(14)15-2)8-7(12)4-3-6(11)9(8)13/h3-5H,1-2H3 |
InChI Key |
UWFGCYXZIASEAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)Br)F)C(=O)OC |
Origin of Product |
United States |
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